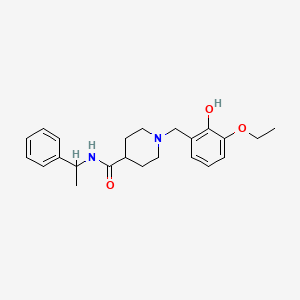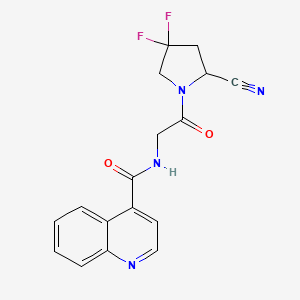![molecular formula C28H31N3O6 B12460666 4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)
4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a naphthalene moiety and multiple functional groups, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of the Naphthalene Derivative: This step often involves the functionalization of naphthalene to introduce the carbamoyl group.
Coupling Reactions: The naphthalene derivative is then coupled with other intermediates through reactions such as amide bond formation.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: Functional groups can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
科学研究应用
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
- METHYL (2E)-3-{HYDROXY[4-({[4-({[(PHENYL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE
- METHYL (2E)-3-{HYDROXY[4-({[4-({[(BENZYL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE
Uniqueness
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and effects.
属性
分子式 |
C28H31N3O6 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC 名称 |
methyl 4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34) |
InChI 键 |
MUJOCHRZXRZONW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12460583.png)
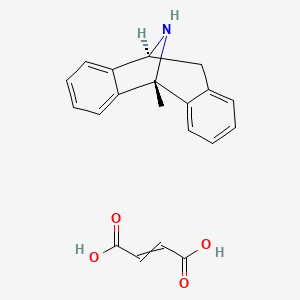
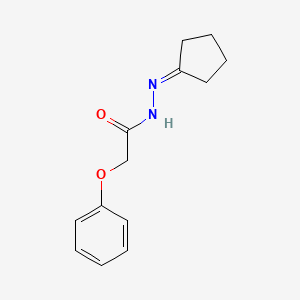
![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
![N-(2,6-diethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12460604.png)
![2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B12460611.png)
![3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B12460612.png)
![(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)

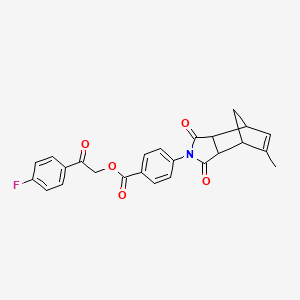
![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
